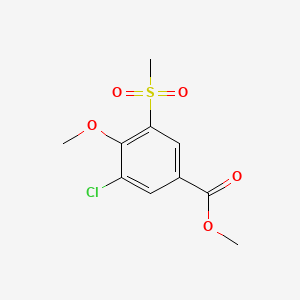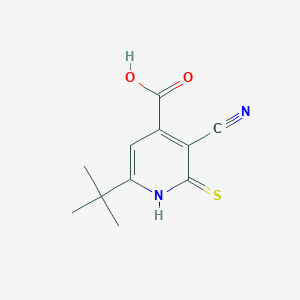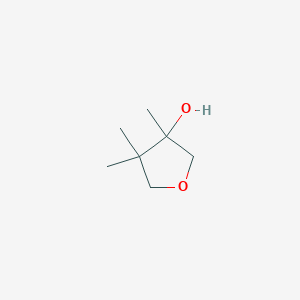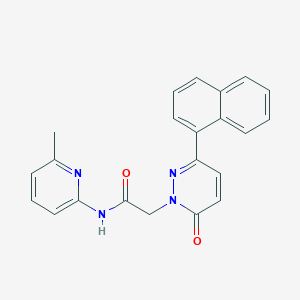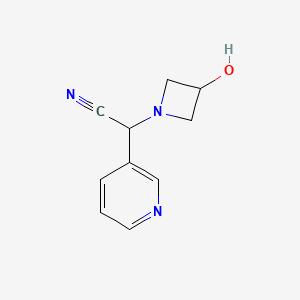
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is a chemical compound that features a unique structure combining an azetidine ring, a pyridine ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using suitable pyridine derivatives.
Nitrile Group Addition: The nitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile: Similar structure but with the pyridine ring at a different position.
2-(3-Hydroxyazetidin-1-yl)-2-(quinolin-3-yl)acetonitrile: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is unique due to the specific positioning of the pyridine ring and the presence of the hydroxyl group on the azetidine ring. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(3-hydroxyazetidin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C10H11N3O/c11-4-10(13-6-9(14)7-13)8-2-1-3-12-5-8/h1-3,5,9-10,14H,6-7H2 |
Clave InChI |
ZTZDOYAYZNGEJH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(C#N)C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
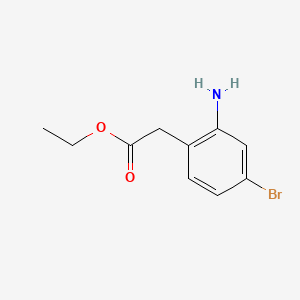
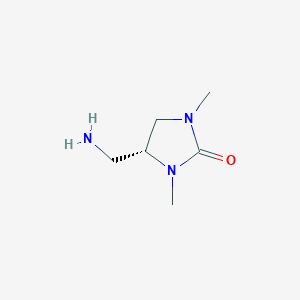
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)

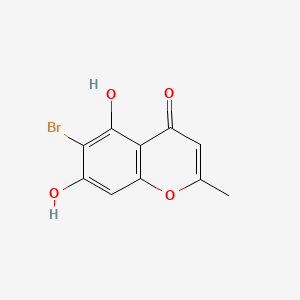
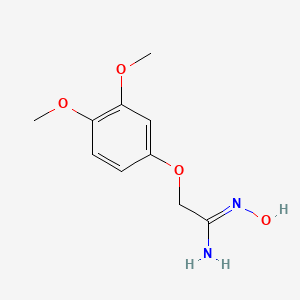

![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)
